Methyl 4-acetylpiperidine-4-carboxylate
Description
Significance of Piperidine (B6355638) Derivatives in Contemporary Chemical Research
Piperidine, a six-membered heterocycle containing a nitrogen atom, is one of the most significant structural motifs in medicinal chemistry. researchgate.netgoogle.com Its derivatives are integral components in numerous pharmaceuticals, spanning a wide range of therapeutic areas. researchgate.netgoogle.com The piperidine scaffold is featured in over seventy commercially available drugs, including several blockbuster medications. chemicalbook.com
The prevalence of this scaffold is due to its ability to impart favorable physicochemical properties to a molecule, such as modulating solubility and lipophilicity, which are critical for a drug's pharmacokinetic profile. researchgate.net Furthermore, the three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, which is essential for selective binding to biological targets like enzymes and receptors. nbinno.com Researchers consistently utilize piperidine derivatives to develop treatments for neurological disorders, metabolic diseases, and infectious agents. nbinno.com The continuous development of new methods for synthesizing substituted piperidines remains a vital task in modern organic chemistry. researchgate.net
Overview of the Methyl 4-acetylpiperidine-4-carboxylate Scaffold within Heterocyclic Chemistry
The molecular architecture of this compound is what defines its specific utility. It is characterized by a central piperidine ring with two functional groups—an acetyl group (a ketone) and a methyl carboxylate group (an ester)—both attached to the same carbon atom at the 4-position. This arrangement creates a quaternary center, a common feature in many complex natural products and biologically active molecules.
This dual functionality at a single position is a key feature. The presence of both a ketone and an ester on the same carbon atom provides two distinct points for chemical modification. These groups have different reactivity profiles, allowing for selective or sequential chemical transformations. This makes the scaffold a highly versatile and predictable component in a multi-step synthesis.
Below is a table summarizing the key properties of a closely related precursor, 1-Acetylpiperidine-4-carboxylic acid, which provides insight into the general characteristics of this type of scaffold.
| Property | Value |
| Chemical Formula | C8H13NO3 |
| Molecular Weight | 171.19 g/mol nih.gov |
| Common Synonyms | N-Acetylisonipecotic acid indiamart.com |
| Physical State | Solid indiamart.com |
| Purity (Typical) | >97% indiamart.com |
Note: Data is for the related compound 1-Acetylpiperidine-4-carboxylic acid, a precursor used in the synthesis of related esters. chemicalbook.comchemsrc.com
Strategic Importance of the Compound as a Versatile Building Block in Complex Molecular Architectures
The strategic value of this compound lies in its role as a versatile building block, or synthon, for creating intricate molecular architectures. nbinno.com Compounds with this core structure are key intermediates in the synthesis of highly active pharmaceutical agents. For instance, a structurally similar compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is a crucial intermediate in the synthesis of new-generation narcotic analgesics such as remifentanil and other fentanyl analogues. researchgate.net
The utility of the this compound scaffold stems from the distinct reactivity of its two functional groups. This allows chemists to employ a range of synthetic strategies to elaborate the molecule. The acetyl group can undergo reactions typical of ketones, while the methyl ester can be modified using ester chemistry. This orthogonal reactivity is highly desirable in the synthesis of complex molecules, as it allows for the stepwise construction of different parts of the target molecule without the need for extensive use of protecting groups.
The following table outlines some of the potential synthetic transformations available for each functional group, highlighting the compound's versatility.
| Functional Group | Potential Synthetic Transformations |
| Acetyl (Ketone) | - Nucleophilic addition (e.g., Grignard reagents, organolithiums) - Reduction to a secondary alcohol - Reductive amination to form an amine - Wittig reaction to form an alkene - Aldol (B89426) condensation |
| Methyl Carboxylate (Ester) | - Hydrolysis to a carboxylic acid - Amidation to form an amide - Reduction to a primary alcohol - Transesterification with other alcohols - Claisen condensation |
This dual reactivity makes this compound and related structures powerful tools for generating diverse chemical libraries for drug discovery and for the efficient, targeted synthesis of complex, biologically active compounds. nbinno.com
Structure
3D Structure
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
methyl 4-acetylpiperidine-4-carboxylate |
InChI |
InChI=1S/C9H15NO3/c1-7(11)9(8(12)13-2)3-5-10-6-4-9/h10H,3-6H2,1-2H3 |
InChI Key |
URLZADMXWAJFRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCNCC1)C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Acetylpiperidine 4 Carboxylate
Direct Acetylation and Esterification Pathways
The most straightforward approaches to synthesizing Methyl 4-acetylpiperidine-4-carboxylate involve the sequential or direct modification of a pre-existing piperidine-4-carboxylic acid scaffold. These methods are often favored for their efficiency and high yields when the appropriate starting materials are available.
Acetylation of Piperidinecarboxylic Acid Precursors
This pathway commences with a piperidine-4-carboxylic acid derivative, which is first N-acetylated and subsequently esterified. The key intermediate in this process is 1-Acetylpiperidine-4-carboxylic acid, also known as N-acetylisonipecotic acid. nih.gov The synthesis typically begins with a commercially available precursor like 4-piperidinecarboxylic acid (isonipecotic acid).
The acetylation step involves the reaction of the secondary amine on the piperidine (B6355638) ring with an acetylating agent. Common reagents for this transformation include acetyl chloride or acetic anhydride (B1165640) in the presence of a base to neutralize the acidic byproduct. This reaction yields 1-acetylpiperidine-4-carboxylic acid, a stable intermediate that can be isolated and purified before proceeding to the next step. nih.gov
Esterification of Carboxylic Acid Precursors (e.g., using (Trimethylsilyl)diazomethane)
Once 1-acetylpiperidine-4-carboxylic acid is obtained, the final step is the esterification of the carboxylic acid group to form the methyl ester. chemicalbook.com A particularly mild and efficient method for this transformation employs (Trimethylsilyl)diazomethane (TMS-diazomethane). researchgate.net This reagent is considered a safer alternative to the highly toxic and explosive diazomethane. researchgate.net
The reaction typically involves dissolving the carboxylic acid precursor in a solvent mixture, such as toluene (B28343) and methanol (B129727), and adding the TMS-diazomethane solution dropwise. researchgate.net The esterification proceeds readily under mild conditions, often at room temperature, to give this compound in near-quantitative yields. researchgate.net The mechanism involves proton transfer from the carboxylic acid to the TMS-diazomethane, followed by nucleophilic attack of the resulting carboxylate on the methylated diazonium species. researchgate.netnih.gov
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | N-Acetylation | 4-Piperidinecarboxylic acid, Acetyl chloride/Acetic anhydride | 1-Acetylpiperidine-4-carboxylic acid |
| 2 | Esterification | (Trimethylsilyl)diazomethane, Methanol | This compound |
Multi-step Synthetic Sequences for Functionalized Piperidine Derivatives
More intricate synthetic routes are employed when direct precursors are unavailable or when additional functionalization of the piperidine ring is desired. These multi-step sequences offer greater flexibility in molecular design.
Formation via Weinreb Amide Intermediates and Subsequent Grignard Reactions
The Weinreb–Nahm ketone synthesis provides a powerful and controlled method for forming ketones, which can be adapted to synthesize the target compound. wikipedia.org This approach avoids the common issue of over-addition that plagues reactions of organometallic reagents with other acyl compounds like acid chlorides or esters. wikipedia.orgmychemblog.com
The sequence begins with a suitable piperidine-4-carboxylic acid derivative, which is converted into a N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide. wikipedia.org This transformation can be achieved by reacting the carboxylic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a peptide coupling agent. unito.itorientjchem.org
The resulting Weinreb-Nahm amide is then treated with a Grignard reagent, such as methylmagnesium bromide. The nucleophilic addition of the Grignard reagent to the amide forms a stable, chelated tetrahedral intermediate. wikipedia.orgresearchgate.net This intermediate does not collapse until acidic workup, preventing a second addition of the Grignard reagent. mychemblog.comresearchgate.net Upon workup, the intermediate is hydrolyzed to yield the desired acetyl group at the 4-position of the piperidine ring.
Friedel-Crafts Acylation Approaches for Ring Functionalization and Structural Diversification
Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring via electrophilic aromatic substitution, typically using an acyl chloride or anhydride with a strong Lewis acid catalyst like aluminum trichloride. sigmaaldrich.comorganic-chemistry.org While the piperidine ring is aliphatic and not susceptible to standard Friedel-Crafts reactions, intramolecular versions of this reaction can be used for the synthesis of bicyclic systems incorporating a piperidine ring.
This approach is relevant for structural diversification, where a piperidine derivative with a tethered aromatic ring undergoes an intramolecular cyclization. For example, a 4-arylbutyric acid derivative attached to the piperidine nitrogen could be induced to cyclize, forming a fused ring system like a tetralone. researchgate.net The reaction creates a new carbon-carbon bond and a ketone, functionalizing the molecule in a significant way. While this does not directly yield this compound, it represents a key strategy for creating complex, functionalized piperidine structures that could serve as advanced precursors. nih.gov
| Method | Key Intermediate | Key Reaction | Principle |
|---|---|---|---|
| Weinreb Amide Synthesis | N-methoxy-N-methylamide | Grignard Reaction | Controlled ketone synthesis via a stable chelated intermediate. wikipedia.org |
| Friedel-Crafts Acylation | Piperidine with aryl side chain | Intramolecular Cyclization | Formation of fused bicyclic systems for structural diversification. researchgate.net |
| Strecker-type Condensation | α-amino nitrile | Three-component reaction | Builds the piperidine-4-carboxylate core from a piperidone. researchgate.net |
Strecker-type Condensation Routes to Related Piperidine-4-carboxylate Structures
The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes or ketones. masterorganicchemistry.com An adaptation of this reaction can be used to construct the piperidine-4-carboxylate skeleton from a piperidone precursor. This route is particularly valuable for creating highly substituted piperidines.
An optimized Strecker-type condensation can be performed starting with a protected piperidin-4-one, such as 1-benzylpiperidin-4-one. researchgate.net This involves a three-component reaction with an amine (e.g., aniline) and a cyanide source (e.g., HCN or trimethylsilyl (B98337) cyanide). researchgate.netnih.gov The reaction forms an α-amino nitrile intermediate. researchgate.net
Subsequent hydrolysis of the nitrile group is required to form the carboxylic acid. This is typically achieved under vigorous acidic or basic conditions. researchgate.net Once the 4-amino-piperidine-4-carboxylic acid is formed, further steps such as N-acylation and esterification are necessary to arrive at the final target structure. This multi-step sequence provides a versatile entry point to a wide range of C-4 substituted piperidine-4-carboxylates. researchgate.net
General Considerations in Synthetic Route Optimization and Development
The creation of complex molecules like this compound, which features a quaternary center at the 4-position of the piperidine ring, demands sophisticated synthetic strategies. Optimization focuses on maximizing yield, minimizing byproducts, ensuring stereochemical purity, and developing a process that is viable for large-scale production.
The control of reaction parameters is critical in the synthesis of highly functionalized piperidines. Key variables include the choice of catalyst, solvent, temperature, and pressure, all of which can significantly influence reaction outcomes, including yield and purity.
Synthetic approaches to 4,4-disubstituted piperidines often begin with a suitable precursor, such as a 4-piperidone (B1582916) derivative. youtube.comchemrevlett.com An efficient synthesis of a closely related compound, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, starts from 1-benzylpiperidin-4-one. researchgate.net This process involves a Strecker-type condensation, where the control of acid catalyst and solvent is crucial for maximizing the yield of the desired aminonitrile intermediate. researchgate.net For instance, using acetic acid in chloroform (B151607) at temperatures between 0–50°C has been shown to produce yields of 85–95%. researchgate.net
Subsequent steps, such as hydrolysis and esterification, also require fine-tuning. Selective hydrolysis of a nitrile to an amide can be achieved using concentrated sulfuric acid, while esterification may involve reagents like thionyl chloride and methanol. researchgate.net In multicomponent reactions (MCRs) used to build the piperidine scaffold, catalysts such as trimethylsilyl iodide (TMSI) or saccharin (B28170) have been employed to achieve high diastereoselectivity under mild conditions, often at room temperature in solvents like methanol. researchgate.net The choice of catalyst can be the difference between a low-yield reaction and an efficient, scalable process.
The table below illustrates how different parameters can affect the outcome of key transformations in the synthesis of functionalized piperidines.
| Transformation | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Strecker Condensation | Acetic Acid | Chloroform | 0–50 | 48 | 85–95 | researchgate.net |
| Strecker Condensation | Acetic Acid | Methanol | 0–20 | 48 | 20–30 | researchgate.net |
| Multicomponent Reaction | TMSI | Methanol | Room Temp | 10–12 | 75–88 | researchgate.net |
| Hydrogenation | Palladium on Carbon (Pd/C) | Methanol | 45–55 | - | ~95 | google.com |
| Esterification | Thionyl Chloride / Methanol | N/A | Reflux | 48 | ~94 | |
| N-Acylation | Propionyl Chloride | Dichloroethane | Reflux | 3 | 70–80 | researchgate.net |
Achieving the desired regioselectivity and stereoselectivity is a central challenge in the synthesis of complex piperidine derivatives. For this compound, the key feature is the geminal substitution at the C4 position, which negates the issue of stereoisomers at that center. However, stereoselectivity becomes critical when other chiral centers are present or introduced on the ring.
Regioselectivity: The functionalization of a pre-existing piperidine ring must be directed to the correct position. For example, direct C-H functionalization can be controlled by the choice of catalyst and nitrogen-protecting group. researchgate.net In some cases, a directing group can guide a reaction to a specific carbon atom. acs.org For constructing the C4-substituted pattern, a common strategy is to start with a piperidin-4-one. This allows for nucleophilic addition at the C4 carbonyl group, directly establishing the desired substitution pattern. chemrevlett.comrsc.org Alternative routes, such as intramolecular aza-Michael reactions or radical-mediated cyclizations, rely on the strategic placement of functional groups in an acyclic precursor to ensure the correct ring closure and substituent placement. nih.gov
Stereoselectivity: While the C4-position of the target molecule is achiral, the synthesis of many piperidine drugs requires precise control of stereochemistry at other positions (e.g., C2 and C6). nih.gov Methods to achieve this include:
Catalytic Hydrogenation: The reduction of substituted pyridines often proceeds with high diastereoselectivity, typically favoring the formation of cis-isomers. nih.gov
Acid-Mediated Cyclization: Intramolecular cyclizations, such as the 6-endo-trig cyclization of amine-substituted enones, can produce trans-substituted piperidines with high selectivity. researchgate.net
Chiral Auxiliaries: Employing a chiral auxiliary can direct the stereochemical outcome of a reaction, which is then removed in a later step.
Organocatalysis: The use of chiral organocatalysts, for example in intramolecular aza-Michael reactions, can lead to the formation of enantiomerically enriched piperidines. nih.gov
The table below summarizes different synthetic methods and their stereochemical outcomes for substituted piperidines.
| Synthetic Method | Key Reagents/Catalyst | Typical Product Stereochemistry | Reference |
| Catalytic Hydrogenation of Pyridines | Ru-based heterogeneous catalyst | cis-isomers | nih.gov |
| Intramolecular aza-Michael Reaction | Quinoline organocatalyst, TFA | Enantiomerically enriched 2,5- and 2,6-isomers | nih.gov |
| Acid-Mediated 6-endo-trig Cyclization | Acid catalyst (e.g., HCl) | trans-2,6-disubstituted piperidines | nih.govresearchgate.net |
| Carbonyl Ene Cyclization | MeAlCl₂ | trans-3,4-disubstituted piperidines | birmingham.ac.uk |
| Prins Cyclization | Concentrated HCl | cis-3,4-disubstituted piperidines | birmingham.ac.uk |
The transition from a laboratory-scale synthesis to industrial production requires a protocol that is not only high-yielding but also efficient, cost-effective, and safe. For a pharmaceutical intermediate like this compound, scalability is a primary concern.
An efficient synthesis is characterized by a low step count, the use of readily available and inexpensive starting materials, and mild reaction conditions. nih.gov One-pot and multicomponent reactions are highly desirable as they reduce the number of intermediate purification steps, saving time, resources, and minimizing waste. researchgate.nettaylorfrancis.com For example, a three-component reaction of an aldehyde, an amine, and a β-ketoester can rapidly construct a highly functionalized piperidine ring in a single step. researchgate.net
Scalability involves addressing several factors:
Reagent Cost and Availability: Reagents used in small-scale synthesis, such as certain metal catalysts or complex ligands, may be too expensive for large-scale production. nih.gov
Reaction Conditions: Extreme temperatures or high pressures can be difficult and costly to implement on an industrial scale. nih.gov Reactions that proceed under mild conditions are preferred.
Workup and Purification: Purification by column chromatography is often not feasible for large quantities. Scalable protocols should ideally yield a product that can be purified by crystallization or distillation.
Continuous Flow Chemistry: Modern approaches, such as continuous flow protocols, offer significant advantages for scalability. They allow for better control over reaction parameters, improved safety for highly exothermic or hazardous reactions, and can be run for extended periods to produce large quantities of material. acs.org A flow process for synthesizing enantioenriched α-substituted piperidines has been shown to be highly efficient and scalable. acs.org
The development of a large-scale synthesis of 2,6-trans-piperidines highlighted the importance of reagent choice; while cesium carbonate gave good yields, its poor solubility made scaling up difficult, leading to the selection of TBAF as a more suitable base. nih.gov Similarly, an optimized synthesis of a key fentanyl intermediate focused on robust reactions like the Strecker condensation and catalytic debenzylation, which are amenable to large-scale production. researchgate.net
Chemical Transformations and Reactivity of the Methyl 4 Acetylpiperidine 4 Carboxylate Core
Functional Group Interconversions at the Carboxylate Moiety
The methyl ester of the carboxylate group is a versatile handle for further synthetic manipulations, including hydrolysis to the corresponding carboxylic acid and conversion to amides and other derivatives.
Ester Hydrolysis to Carboxylic Acids
The hydrolysis of the methyl ester in methyl 4-acetylpiperidine-4-carboxylate to its corresponding carboxylic acid, 1-acetylpiperidine-4-carboxylic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions. studymind.co.ukyoutube.com
Under acidic conditions, the ester is typically heated under reflux with a dilute acid. studymind.co.uk This reaction is reversible, and the equilibrium may not favor the products, leading to poor yields. studymind.co.uk
Basic hydrolysis, also known as saponification, involves heating the ester with a dilute alkali, such as potassium hydroxide (B78521). youtube.comresearchgate.net This process is irreversible because the resulting carboxylate ion is resistant to nucleophilic attack. studymind.co.ukyoutube.com In one documented synthesis, a related anilido-ester underwent vigorous basic hydrolysis using potassium hydroxide in 1,2-propylene glycol at approximately 200°C for 12 hours to yield the corresponding carboxylic acid as its potassium salt. researchgate.net
Table 1: Conditions for Ester Hydrolysis
| Starting Material | Reagents and Conditions | Product | Reference |
| Anilino-amide | 1. Vigorous basic hydrolysis (KOH, 1,2-propylene glycol, ~200°C, 12h) 2. Acidification | Anilino-carboxylic acid | researchgate.net |
| Ester | Heat under reflux with dilute acid | Carboxylic acid and alcohol | studymind.co.uk |
| Ester | Heat under reflux with dilute alkali | Carboxylate salt and alcohol | studymind.co.uk |
Formation of Amides and Other Carboxylate Derivatives
The carboxylate group of this compound can be converted into a variety of derivatives, most notably amides. This transformation typically proceeds after hydrolysis of the ester to the carboxylic acid. The resulting carboxylic acid can then be activated to facilitate amide bond formation.
A common method for forming amides from carboxylic acids involves the use of coupling reagents. youtube.comrsc.org Dehydrating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can be employed to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine. youtube.com Another approach involves the use of methanesulfonyl chloride and N-methylimidazole to activate the acid, which has been shown to be effective in coupling electron-deficient pyrazine (B50134) amines with various aryl and heteroaryl carboxylic acids. researchgate.net
The general mechanism for nucleophilic acyl substitution, which governs these transformations, involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. khanacademy.org The subsequent collapse of this intermediate results in the expulsion of a leaving group and the formation of the new carbonyl compound. libretexts.org
In a specific example, an anilino-carboxylic acid was converted to its corresponding ester by first treating it with thionyl chloride in chlorobenzene (B131634) to form the acid chloride, followed by an in-situ reaction with excess methanol (B129727). researchgate.net This highlights the possibility of forming other carboxylate derivatives, such as acid chlorides, as reactive intermediates.
Table 2: Reagents for Amide and Carboxylate Derivative Formation
Transformations at the Acetyl Group
The acetyl group provides another site for chemical modification, primarily through oxidation and reduction reactions. These transformations alter the oxidation state of the carbonyl carbon, leading to different functional groups.
Oxidation Pathways
The acetyl group can be oxidized to form a carboxylic acid. This transformation typically requires strong oxidizing agents. For instance, the oxidation of an aryl methyl group to a carboxylic acid group has been achieved using reagents like vanadium pentoxide or manganese dioxide in the presence of sulfuric acid. google.com While specific examples for the oxidation of the acetyl group in this compound are not detailed in the provided context, the general principles of ketone oxidation would apply.
Reduction Pathways
The carbonyl group of the acetyl moiety can be reduced to a secondary alcohol. This is a common transformation in organic synthesis and can be achieved using various reducing agents. Reagents like sodium borohydride (B1222165) or lithium aluminum hydride are typically used for the reduction of ketones to alcohols.
Nucleophilic Substitution Reactions
The core piperidine (B6355638) ring of this compound can participate in nucleophilic substitution reactions. These reactions involve the displacement of a leaving group by a nucleophile. masterorganicchemistry.com The reactivity of the piperidine ring in such reactions can be influenced by the nature of the substituents on the ring and the nitrogen atom.
Directed Transition Metal-Catalyzed sp3 C-H Activation for Arylation of Piperidines
The functionalization of C(sp³)–H bonds, particularly in saturated nitrogen heterocycles like piperidines, has emerged as a powerful strategy in organic synthesis, offering a direct and efficient route to complex molecules. morressier.com Transition metal-catalyzed C-H activation allows for the introduction of aryl groups onto the piperidine ring, a structural motif prevalent in a wide range of pharmaceuticals and biologically active compounds. morressier.com
A notable advancement in this area is the directed C-2 arylation of piperidines. nih.gov This process often utilizes a directing group attached to the piperidine nitrogen to guide the transition metal catalyst to a specific C-H bond. For instance, a pyridyl group can serve as an effective directing group. researchgate.net The reaction mechanism typically involves the coordination of the directing group and a C-H bond to the metal center, followed by C-H bond cleavage and subsequent reductive elimination to form the C-C bond. nih.gov
Palladium and ruthenium are commonly employed catalysts for these transformations. morressier.comnih.gov For example, palladium-catalyzed C(sp³)–H arylation of piperidines can be achieved with excellent regio- and stereoselectivity using an aminoquinoline directing group at the C-3 position, favoring functionalization at the C-4 position. morressier.comacs.org The conditions for such reactions can be optimized to be silver-free, utilize low catalyst loading, and employ inexpensive bases like potassium carbonate. acs.org
One of the challenges in these reactions is controlling the regioselectivity, especially in piperidines with multiple potential sites for C-H activation. The choice of directing group and catalyst system is crucial in overcoming this challenge. morressier.com For instance, the use of a pyrazole-directing group in a palladium-catalyzed reaction has been shown to direct the arylation to the C(sp³)–H bond. nih.gov
The reaction scope is often broad, tolerating a variety of functional groups on both the piperidine substrate and the arylating agent. nih.gov However, the efficiency of the arylation can be influenced by steric factors, with lower yields sometimes observed when substituents are present near the nitrogen atom. researchgate.net
A key aspect of this methodology is the ultimate removal of the directing group to afford the desired functionalized piperidine. morressier.com This "traceless" nature of the directing group is a significant advantage in synthetic applications. morressier.com
The development of these directed C-H activation strategies has significantly streamlined the synthesis of substituted piperidines, providing access to novel and structurally diverse compounds with potential applications in drug discovery and materials science. morressier.com
Transformations Involving Protecting Group Manipulations
Protecting groups are essential tools in the multi-step synthesis of complex molecules containing the this compound core. They allow for the selective modification of one functional group in the presence of others. The piperidine nitrogen is commonly protected to prevent its interference in subsequent reactions.
N-Protection:
A widely used protecting group for the piperidine nitrogen is the tert-butoxycarbonyl (Boc) group. nih.gov The introduction of the Boc group can be achieved by treating the parent piperidine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like triethylamine (B128534). chemicalbook.com The Boc group is valued for its stability under a range of reaction conditions and its facile removal under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. mdpi.com
Another common N-protecting group is the benzyl (B1604629) (Bn) group, which can be introduced via reaction with benzyl bromide. The benzyl group is stable to many reagents but can be readily removed by catalytic hydrogenolysis. researchgate.net
Ester Group Manipulations:
The methyl ester of the carboxylate group can also be manipulated. While methyl esters are relatively stable, they can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide) or acidic conditions. researchgate.net
Alternatively, the methyl ester can be converted to other functional groups. For instance, reduction with a strong reducing agent like lithium aluminum hydride would yield the corresponding primary alcohol.
The strategic use of protecting and deprotecting steps is fundamental to the successful synthesis of derivatives of this compound, enabling the construction of complex molecular architectures.
Advanced Applications As a Synthetic Intermediate and Scaffold
Construction of Complex Heterocyclic Systems and Polycyclic Architectures
The dual reactivity of the acetyl and carboxylate groups at the C4 position of Methyl 4-acetylpiperidine-4-carboxylate provides a powerful platform for the synthesis of intricate heterocyclic systems, especially spirocyclic and fused polycyclic architectures. The piperidine (B6355638) ring acts as a stable anchor, while the functional groups offer handles for a variety of cyclization strategies.
The ketone of the acetyl group is a prime site for reactions such as condensations, additions, and rearrangements to form new rings. For instance, multicomponent reactions (MCRs), which are highly efficient processes that combine three or more reactants in a single step, can be employed to rapidly build molecular complexity. nih.gov Similarly, established reactions for synthesizing spirocycles from cyclic ketones, like 4-piperidones, can be adapted. nih.govresearchgate.net These methods include 1,3-dipolar cycloadditions and reactions with bis-nucleophiles, which can engage the acetyl group to form a second heterocyclic ring spiro-fused at the C4 position of the piperidine. nih.gov
The table below outlines potential synthetic transformations for constructing complex systems from this scaffold.
| Reaction Type | Reactants | Resulting Heterocyclic System |
| Gewald Reaction | Elemental Sulfur, Active Methylene (B1212753) Nitrile | Fused Thiophene Ring |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia (B1221849) | Fused Dihydropyridine Ring |
| 1,3-Dipolar Cycloaddition | Azomethine Ylide | Spiro-pyrrolidine |
| Pictet-Spengler Reaction | Tryptamine (after N-functionalization) | Fused β-carboline System |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Substituted Pyrrole (at N-position) |
These strategies allow chemists to leverage the pre-existing piperidine core to access novel and complex molecular frameworks that are often pursued for their potential biological activities. The ability to build such polycyclic systems from a readily accessible intermediate is a significant advantage in synthetic chemistry.
Development of Chemical Libraries for Scaffold Exploration and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to create libraries of structurally diverse small molecules that can be screened for biological activity. mdpi.comnih.gov The goal of DOS is to efficiently populate chemical space with a wide range of molecular scaffolds. cam.ac.uk this compound is an excellent starting point for DOS because its two distinct functional groups—the ketone and the ester—can be reacted independently or sequentially to generate a branching cascade of new compounds from a common core.
The ketone allows for reactions like reductive amination, Wittig olefination, and aldol (B89426) condensations, while the ester can be hydrolyzed, reduced, or converted to amides. By applying different reaction sequences to the parent scaffold, a highly diverse library of molecules can be produced. For example, one branch of the library could be created by first converting the acetyl group into various substituted amines, followed by diversification of the ester into a series of amides. A different branch could begin with the reduction of the ester to an alcohol, followed by reactions at the ketone. This divergent approach is a hallmark of effective diversity-oriented synthesis. umt.edu
The following table illustrates a hypothetical DOS workflow starting from this compound.
| Step 1: Reaction at Acetyl Group | Step 2: Reaction at Carboxylate Group | Resulting Compound Class |
| Reductive Amination with R¹-NH₂ | Amidation with R²-NH₂ | 4-(Aminoethyl)-piperidine-4-carboxamides |
| Wittig Reaction with Ph₃P=CHR¹ | Reduction to Alcohol | 4-(Alkenyl)-4-(hydroxymethyl)piperidines |
| Knoevenagel Condensation with CH₂(CN)₂ | Hydrolysis to Carboxylic Acid | 4-(Dicyanovinyl)-piperidine-4-carboxylic Acids |
| Grignard Addition with R¹-MgBr | Transesterification with R²-OH | 4-(Hydroxyalkyl)-piperidine-4-carboxylates (new esters) |
This strategy enables the rapid generation of thousands of distinct compounds, which can then be screened in high-throughput assays to identify novel hits for therapeutic targets.
Rational Design of Piperidine-4-carboxylate Analogues and Derivatives for Structure-Based Design
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. thieme-connect.comresearchgate.net The piperidine-4-carboxylate core, in particular, is a key component of potent analgesics like fentanyl and its analogues. researchgate.net Rational, structure-based drug design involves using knowledge of a biological target's three-dimensional structure to design molecules that bind with high affinity and selectivity. This compound serves as a versatile template for this approach.
In a typical structure-based design campaign, computational docking studies can predict how analogues of the scaffold might fit into the active site of a target protein, such as an enzyme or receptor. nih.gov The acetyl and carboxylate groups provide vectors for modification, allowing chemists to introduce new substituents that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the target's binding pocket. For instance, the piperidine-4-carboxamide moiety has been successfully used as a scaffold to design inhibitors of secretory glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. nih.gov
Structure-activity relationship (SAR) studies are central to this process. By systematically modifying the scaffold and measuring the biological activity of each new analogue, researchers can build a detailed understanding of how chemical structure relates to function. researchgate.net
| Scaffold Position | Modification | Potential Interaction to Probe | Example Target Class |
| Acetyl Group | Conversion to substituted amides | Hydrogen bond donor/acceptor network | Proteases, Kinases |
| Methyl Ester | Conversion to bulky esters or amides | Hydrophobic pocket filling | GPCRs, Ion Channels |
| Piperidine Nitrogen | Acylation or alkylation | Salt bridge formation, solvent exposure | Various enzymes |
| Acetyl Methyl Group | Replacement with larger alkyl groups | Steric tolerance in active site | Carbonic Anhydrases nih.gov |
This iterative cycle of design, synthesis, and testing allows for the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.
Sustainable and Bio-based Synthetic Pathways for Piperidine Scaffolds
In recent years, there has been a significant push towards developing more sustainable and "green" chemical processes, including the use of renewable feedstocks. While many heterocyclic scaffolds are derived from petrochemicals, nature offers bio-based pathways to similar structures. Piperidine alkaloids, for example, are naturally synthesized in plants from amino acids like lysine. rsc.orgresearchgate.net
The biosynthesis of these alkaloids often involves key enzymatic steps like decarboxylation, oxidative deamination to form cyclic imines, and subsequent Mannich-type reactions to build complexity. rsc.org Inspired by these natural pathways, researchers are exploring hybrid bio-organocatalytic cascades to synthesize piperidine derivatives. rsc.org Such approaches use enzymes like transaminases to generate reactive intermediates from bio-based precursors, which are then cyclized using green organocatalysts.
While a direct, fully bio-based pathway to this compound from renewable resources has not been established, the principles of synthetic biology could be applied to engineer microbial cell factories for its production. This would involve designing and implementing a synthetic metabolic pathway in a microorganism, starting from a simple bio-based feedstock like glucose or amino acids. nih.gov This approach aligns with the broader goals of green chemistry to reduce reliance on fossil fuels and minimize environmental impact. Furthermore, improving the sustainability of existing synthetic routes can be achieved by using greener solvents, reducing waste, and employing catalytic methods over stoichiometric reagents.
Structural Analysis and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the molecular structure.
Proton NMR (¹H NMR)
Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 4-acetylpiperidine-4-carboxylate
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Acetyl CH₃ | ~2.1 | Singlet |
| Ester OCH₃ | ~3.7 | Singlet |
Note: This is a predicted spectrum based on related compounds and general chemical shift principles.
Carbon-13 NMR (¹³C NMR)
Similarly, a ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, distinct signals would be anticipated for the carbonyl carbons of the acetyl and ester groups, the quaternary carbon at the 4-position of the piperidine (B6355638) ring, the methyl carbons of the acetyl and ester groups, and the methylene (B1212753) carbons of the piperidine ring. The chemical shifts of these carbons provide crucial information about their electronic environment.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Acetyl C=O | ~209 |
| Ester C=O | ~175 |
| Quaternary C4 | ~50 |
| Ester OCH₃ | ~52 |
| Piperidine Ring CH₂ | 40 - 50 |
Note: This is a predicted spectrum based on related compounds and general chemical shift principles.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound (C₉H₁₅NO₃), the theoretical exact mass can be calculated. A patent describing the synthesis of related compounds provides a calculated mass for a similar structure, which underscores the utility of this technique in confirming the identity of a synthesized molecule. The expected monoisotopic mass for C₉H₁₅NO₃ is approximately 185.1052 g/mol . An experimental HRMS measurement would aim to match this value with high precision.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound to generate an electron density map, from which the atomic positions can be determined. To date, there is no publicly available crystal structure for this compound. A successful crystallographic analysis would definitively establish bond lengths, bond angles, and the conformation of the piperidine ring in the solid state, providing invaluable insight into its molecular geometry.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and assessment of the purity of chemical compounds. These methods rely on the differential partitioning of a compound between a stationary phase and a mobile phase.
For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) could be employed. The choice of technique would depend on the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) would likely utilize a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. This method would be effective for separating the target compound from starting materials, byproducts, and other impurities.
Gas Chromatography (GC) could also be a suitable method for purity assessment, provided the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used to separate the compound from any volatile impurities.
The development of a robust chromatographic method is crucial for ensuring the quality and purity of this compound for any subsequent use.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 1-acetylpiperidine-4-carboxylate |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique for the purity determination and quantification of non-volatile and thermally sensitive compounds like this compound. The analysis is typically performed using a reversed-phase column, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.
Detailed Research Findings: In the analysis of piperidine derivatives, reversed-phase HPLC is frequently the method of choice. For compounds structurally similar to this compound, such as other N-acetylated piperidines, C18 columns are commonly utilized. The mobile phase often consists of a mixture of an aqueous component (like water with a pH modifier such as formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol (B129727). Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to achieve optimal separation of the main compound from any impurities.
For instance, in the analysis of a related compound, 1-acetylpiperidine-4-carboxylic acid, a reversed-phase HPLC method was developed using a mobile phase of acetonitrile and water containing phosphoric acid. For mass spectrometry compatibility, formic acid is often substituted for phosphoric acid. The purity of various benzoylpiperidine derivatives has been successfully determined to be ≥ 95% using a Kinetex EVO C18 column with a water/acetonitrile gradient and UV detection at 254 nm. libretexts.org
While specific retention time data for this compound is not widely published, a typical analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The retention time would be determined by the specific conditions, including the column, mobile phase composition, flow rate, and temperature.
Hypothetical HPLC Analysis Data for this compound:
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. For less volatile compounds like this compound, derivatization may sometimes be employed to increase volatility and improve chromatographic performance. However, direct GC analysis is often possible depending on the thermal stability of the compound.
Detailed Research Findings: The GC analysis of piperidine derivatives can be challenging due to their polarity, which can lead to peak tailing on common nonpolar and mid-polar capillary columns. To circumvent this, derivatization is a common strategy. However, for compounds with sufficient volatility and thermal stability, direct injection is feasible. The choice of the GC column is critical, with columns of intermediate polarity often providing the best results for nitrogen-containing heterocyclic compounds.
In the context of related compounds, the Kovats retention index, a measure of retention time relative to n-alkanes, for 1-acetylpiperidine (B1204225) has been reported on a semi-standard non-polar column, indicating its amenability to GC analysis. The use of a flame ionization detector (FID) is common for carbon-containing compounds, while a mass spectrometer (MS) as a detector (GC-MS) provides structural information, aiding in peak identification.
Hypothetical GC Analysis Data for this compound:
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and versatile separation technique used for qualitative analysis, such as monitoring the progress of a reaction or assessing the purity of a sample. It involves a stationary phase, typically silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, which is a solvent or a mixture of solvents.
Detailed Research Findings: For piperidine derivatives, silica gel is a commonly used stationary phase. The choice of the mobile phase is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol or dichloromethane) is often used. The polarity of the mobile phase can be adjusted to optimize the separation and the resulting Retention Factor (Rf) values. An ideal Rf value is typically between 0.3 and 0.7 for good separation and reliable identification.
For related piperidine compounds, solvent systems such as ethyl acetate/hexane and methanol/dichloromethane have been successfully employed. For basic compounds like piperidines, which may interact strongly with the acidic silica gel leading to tailing, a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) is often added to the mobile phase to improve the peak shape.
Visualization of the spots on the TLC plate can be achieved under UV light if the compound is UV-active. If not, various staining reagents can be used. For nitrogen-containing compounds, reagents like iodine vapor or Dragendorff's reagent are commonly used to produce colored spots.
Hypothetical TLC Analysis Data for this compound:
Conformational Analysis and Stereochemical Considerations
Conformational Preferences and Dynamics of the Piperidine (B6355638) Ring System
The piperidine ring, a six-membered saturated heterocycle, is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. ias.ac.in In this arrangement, substituents can occupy either axial or equatorial positions. For 4,4-disubstituted piperidines like Methyl 4-acetylpiperidine-4-carboxylate, the chair conformation is generally the most stable.
Other, higher-energy conformations include the boat and the twist-boat (or skew-boat) forms. The transition from a chair to a twist conformation involves a measurable energy difference. For instance, in the related N-methyl piperidine, the enthalpy for the chair-to-twist reaction is approximately 62 meV. rsc.org In N-acylpiperidines with a substituent at the 2-position, the twist-boat conformation is calculated to be about 1.5 kcal/mol less favorable than the chair conformation. nih.gov The presence of an electron-withdrawing group on the nitrogen atom, such as a nitroso (–NO) or acetyl group, can significantly influence the ring's conformation, sometimes favoring boat or twist-boat forms to alleviate steric strain. ias.ac.in
Table 1: Relative Energies of Piperidine Ring Conformations
| Conformation | Typical Relative Energy (kcal/mol) | Key Characteristics |
|---|---|---|
| Chair | 0 (Reference) | Most stable; minimizes torsional and angle strain. |
| Twist-Boat | ~5-6 | Intermediate energy; more flexible than the chair. |
| Boat | ~6-7 | High energy; significant steric and torsional strain. |
Note: Values are generalized for a simple piperidine ring; actual energies vary with substitution.
Analysis of Stereoisomerism and Diastereoselective Synthesis
This compound itself is an achiral molecule due to a plane of symmetry passing through the nitrogen atom and the C4 carbon. However, the introduction of additional substituents on the piperidine ring (at positions 2, 3, 5, or 6) would create one or more chiral centers, leading to the possibility of stereoisomers (enantiomers and diastereomers).
The controlled synthesis of specific stereoisomers, particularly diastereomers, is a key challenge in organic chemistry. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities. A common strategy for synthesizing substituted piperidines involves the hydrogenation of a corresponding substituted pyridine (B92270) ring. nih.gov
Catalytic Hydrogenation : The reduction of disubstituted pyridines, for example using a Platinum(IV) oxide (PtO₂) catalyst, often proceeds with high diastereoselectivity. This method typically yields the cis-diastereomer as the major product, where the substituents are on the same face of the ring. nih.govrsc.org
Base-Mediated Epimerization : Once a cis-piperidine is formed, it can often be converted to the corresponding trans-diastereomer. This is achieved through a process called epimerization, where a base is used to remove a proton from the carbon atom adjacent to an activating group (like the carboxylate in this case), forming an enolate intermediate. Re-protonation of this planar intermediate can lead to the formation of the more thermodynamically stable trans product, where the bulky groups are further apart. nih.govrsc.org
The separation of diastereomers can be accomplished through physical methods like fractional crystallization. nih.gov The synthesis of specific optical isomers (enantiomers) requires the use of optically resolved starting materials or chiral catalysts. nih.gov
Table 2: Strategies in Diastereoselective Synthesis of Substituted Piperidines
| Method | Typical Outcome | Mechanism | Reference |
|---|---|---|---|
| Catalytic Hydrogenation of Pyridines | Favors cis-diastereomer | Catalyst directs hydrogen addition to one face of the ring. | nih.govrsc.org |
| Base-Mediated Epimerization | Converts cis to the more stable trans-diastereomer | Involves formation of a planar enolate intermediate followed by re-protonation. | nih.govrsc.org |
Rotational Barriers in Amide Functionalities of N-Acetylated Piperidines
While this compound features an acetyl group at the C4 position, the related class of N-acetylated piperidines exhibits interesting rotational dynamics. When an acetyl group is attached to the piperidine nitrogen, the amide C-N bond gains partial double-bond character due to resonance between the nitrogen's lone pair and the carbonyl group's pi-system. nih.gov
This restricted rotation around the C-N amide bond creates a significant energy barrier, leading to the existence of distinct rotational isomers, or rotamers. mdpi.com The energy barrier for this rotation is typically high enough that these rotamers can be observed as separate species on the NMR timescale at or below room temperature. mdpi.com
Table 3: Calculated Rotational Energy Barriers in N-Acylated Piperidine-like Systems
| Compound Class | Functional Group | Calculated Rotational Barrier (ΔG‡) | Method |
|---|---|---|---|
| N-Benzhydrylformamides | Formyl | ~20–23 kcal/mol | DFT |
Computational and Theoretical Chemistry Approaches
Molecular Modeling and Docking Studies for Scaffold Exploration
The piperidine (B6355638) ring is a prevalent scaffold in medicinal chemistry, and "Methyl 4-acetylpiperidine-4-carboxylate" serves as a valuable building block for developing new therapeutic agents. Molecular modeling and docking studies are crucial for exploring how this scaffold can be elaborated to fit into the active sites of biological targets.
Docking simulations predict the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and mode of interaction. For instance, the piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase, an enzyme implicated in Alzheimer's disease. nih.gov Through high-throughput virtual screening and subsequent molecular docking, researchers have been able to identify compounds that exhibit a unique binding mode within the enzyme's active site. nih.gov
Similarly, N-acyl-4-arylaminopiperidines have been proposed as a scaffold for developing new antimicrobial agents. nih.gov Docking studies demonstrated that these compounds could satisfactorily fit into the catalytic domain of the S. aureus FabI enzyme, mimicking the binding pose of other known inhibitors. nih.gov These studies underscore the utility of the piperidine core in designing molecules that can engage with specific biological targets. The "this compound" scaffold, with its functional groups, offers multiple points for diversification, allowing for the creation of focused libraries of compounds that can be virtually screened against various receptors to identify promising candidates for further development. nih.gov
| Target Enzyme | Scaffold Class | Key Finding from Docking |
| Secretory Glutaminyl Cyclase | Piperidine-4-carboxamide | Identification of a novel binding mode within the active site, guiding the design of inhibitors for Alzheimer's disease. nih.gov |
| S. aureus FabI | N-acyl-4-arylaminopiperidine | Compounds docked effectively into the catalytic domain, suggesting potential as a basis for new antimicrobial agents. nih.gov |
| Acetyl-CoA Carboxylase (ACC) | (4-Piperidinyl)-piperazines | 3D-QSAR and docking analyses provided insights into stereo-chemical parameters influencing inhibitory activity. researchgate.net |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. researchgate.netjksus.org These calculations can elucidate reaction mechanisms, predict thermodynamic properties, and explain experimental observations at the atomic level.
For piperidine derivatives, DFT has been used to study reaction pathways and thermodynamic stability. researchgate.netchemjournal.kz By calculating parameters such as Gibbs free energy and activation energy, researchers can determine the feasibility and efficiency of a reaction. researchgate.net For example, DFT studies on the reaction of piperidine with other molecules have been used to analyze the mechanistic details and electronic properties of intermediates and transition states, which is crucial for synthesizing novel derivatives with potential biological activity. researchgate.net
Furthermore, quantum chemical calculations help in understanding the charge characteristics and reactivity indices of piperidine derivatives. chemjournal.kz Analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can determine the chemical stability of the compounds. chemjournal.kz Such studies have shown that piperidine derivatives can be characterized as nucleophiles, and their charge distributions can identify reactive centers within the molecule. chemjournal.kztandfonline.com This information is invaluable for predicting how "this compound" might behave in various chemical transformations and for designing synthetic routes to new, more complex molecules. rsc.org
| Computational Method | Application | Key Insights Gained |
| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidation of reaction pathways, intermediates, and transition states for piperidine reactions. researchgate.net Calculation of thermodynamic parameters like Gibbs free energy to assess reaction feasibility. researchgate.net |
| Semi-empirical Methods (AM1, PM3) | Electronic & Energy Characteristics | Determination of thermodynamic stability and charge characteristics of piperidine derivatives. chemjournal.kz Identification of nucleophilic reaction centers. chemjournal.kz |
| DFT (B3LYP level) | Structural & Electronic Properties | Prediction of heats of formation and evaluation of thermal stability through bond dissociation energies for substituted piperidines. researchgate.netdntb.gov.ua |
| Time-Dependent DFT (TD-DFT) | Electronic Spectrum Analysis | Computation of electronic transitions and understanding of molecular orbital contributions. tandfonline.com |
In Silico Approaches for Chemical Space Exploration and Library Design
The vastness of chemical space—the ensemble of all possible molecules—necessitates the use of computational methods to navigate and identify regions of interest for drug discovery. "this compound" serves as an excellent starting point for in silico library design due to its three-dimensional character and multiple points for chemical modification.
Fragment-based drug discovery often suffers from a prevalence of flat, two-dimensional molecules in screening collections. rsc.org The synthesis and analysis of libraries based on 3D scaffolds, such as substituted piperidines, are therefore of great interest. rsc.orgnih.gov By creating virtual libraries derived from various isomers of piperidine-based building blocks, it is possible to explore the 3D chemical space and identify molecules with suitable properties for fragment-based screening programs. rsc.orgnih.gov
Generative models and reaction-based enumeration tools can be used to design focused chemical libraries around a common core like "this compound." nih.gov These tools can rapidly propose libraries of compounds that share the same scaffold while optimizing for a range of desirable properties, such as predicted biological activity or favorable pharmacokinetic profiles. researchgate.netnih.gov By specifying certain chemical reactions, these in silico approaches can generate virtual libraries of molecules that are synthetically accessible, bridging the gap between computational design and experimental validation. nih.gov The analysis of such virtual libraries, including the calculation of principal moments of inertia and other molecular properties, helps in assessing their 3D shape and lead-likeness, ensuring the designed compounds possess the necessary characteristics for successful drug development programs. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
